[4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-yl](furan-2-yl)methanone
Description
The compound 4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-ylmethanone features a benzofuran core substituted with a 5-hydroxy group and a piperazine-linked 3,5-dimethylisoxazole moiety. The benzofuran’s 3-position is functionalized with a furan-2-yl methanone group. The hydroxy group may enhance solubility, while the dimethylisoxazole and furan groups could modulate electronic properties and metabolic stability .
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H25N3O5/c1-15-17(16(2)32-25-15)12-26-7-9-27(10-8-26)13-18-20(28)5-6-21-23(18)19(14-31-21)24(29)22-4-3-11-30-22/h3-6,11,14,28H,7-10,12-13H2,1-2H3 |
InChI Key |
IFSNSHFQWGMILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-ylmethanone typically involves multiple steps, including the formation of the oxazole ring, the piperazine moiety, and the benzofuran core. Each step requires specific reagents and conditions to ensure the correct formation of the desired product. For example, the oxazole ring can be synthesized using a cyclization reaction involving a nitrile and an aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include using more readily available starting materials, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution on the piperazine ring could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzofuran derivatives. For instance, hybrids containing benzofuran structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of oxazole and piperazine rings may contribute to enhanced antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Potential
Benzofuran derivatives are increasingly being investigated for their anticancer properties. Compounds similar to 4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-yl](furan-2-yl)methanone have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Neuroprotective Effects
Research indicates that compounds featuring piperazine and oxazole moieties may exhibit neuroprotective effects. These compounds can potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues. Studies on related compounds suggest they may inhibit neurotoxic pathways associated with diseases such as Alzheimer's and Parkinson's .
Case Studies
Mechanism of Action
The mechanism of action of 4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the target and the context of the interaction. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects in biological pathways .
Biological Activity
The compound 4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-ylmethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O4, with a molecular weight of approximately 396.45 g/mol. The structure features multiple functional groups, including a benzofuran moiety and a piperazine ring, which are known to contribute to diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to the target molecule. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 15.63 µM to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. A study highlighted that certain oxazole derivatives demonstrated varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for these compounds was found to be comparable to that of established antibiotics like ciprofloxacin and ketoconazole . This suggests that the target compound may possess similar antimicrobial properties.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological effects. Compounds containing piperazine have been reported to exhibit anxiolytic and antidepressant activities in various animal models. Such effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a recent investigation, a derivative of the target compound was tested for its anticancer activity in MCF-7 cells. The study utilized Western blot analysis to assess apoptosis markers, revealing that treatment with the compound increased p53 expression and caspase-3 cleavage, leading to enhanced apoptotic cell death. The IC50 value was determined to be approximately 12 µM, indicating significant cytotoxicity compared to control treatments .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of oxazole derivatives similar to the target compound. The derivatives were screened against a panel of pathogenic bacteria and fungi using standard disk diffusion methods. Results showed that several compounds exhibited zones of inhibition comparable to conventional antifungal agents, suggesting potential clinical applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications in the functional groups attached to the benzofuran or piperazine rings can significantly alter potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Adding halogen substituents | Increased cytotoxicity in cancer cells |
| Altering furan substituents | Enhanced antimicrobial activity |
| Modifying piperazine structure | Improved neuropharmacological effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural variations and their inferred pharmacological implications.
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- Structure: Shares the 3,5-dimethylisoxazole group linked to a piperazine ring but replaces the benzofuran-furan system with a fluorophenyl-ethanone moiety.
- Absence of a hydroxy group may reduce solubility but improve metabolic stability.
- Inferred Activity : Fluorophenyl derivatives often exhibit affinity for serotonin or dopamine receptors, suggesting divergent target profiles compared to the benzofuran-based compound .
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structure : Contains a triazolone core and dichlorophenyl-dioxolane substituents linked via piperazine.
- Dichlorophenyl groups enhance halogen bonding but may increase toxicity risks.
[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Structure : Features a pyrazole core and dimethylphenyl-piperazine substituents.
- Key Differences :
- Pyrazole’s dual nitrogen atoms offer distinct coordination chemistry compared to benzofuran.
- Chlorophenyl and dimethylphenyl groups increase steric bulk, possibly reducing target accessibility.
- Inferred Activity : Pyrazole derivatives are common in COX-2 inhibitors, suggesting divergent mechanisms from the hydroxy-benzofuran scaffold .
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- Structure : Shares a benzofuran-piperazine framework but substitutes the hydroxy and furan groups with a benzodioxol moiety.
- Lack of a hydroxy group may reduce polarity.
Structural and Functional Analysis Table
Research Implications
The target compound’s unique combination of hydroxy-benzofuran, furan-methanone, and dimethylisoxazole-piperazine groups distinguishes it from analogues. Structural variations in similar compounds correlate with shifts in target selectivity, solubility, and metabolic pathways. Further studies should explore its pharmacokinetics and specific enzyme/receptor interactions to validate hypothesized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
